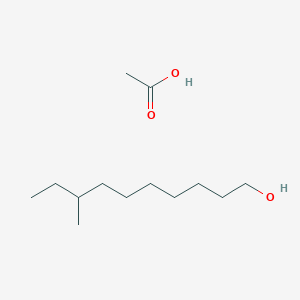
Acetic acid;8-methyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-methyldecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldecan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 8-methyldecan-1-ol is an alcohol with a long carbon chain and a hydroxyl group at the end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-methyldecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)7CH(CH3)CH2OH→CH3COOCH3(CH2)7CH(CH3)CH2+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The esterification process may also involve the use of catalysts and solvents to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-methyldecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
Acetic acid;8-methyldecan-1-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;8-methyldecan-1-ol involves its interaction with cellular components and biochemical pathways. The ester group can be hydrolyzed to release acetic acid and 8-methyldecan-1-ol, which can then interact with various molecular targets. Acetic acid can modulate metabolic pathways, while 8-methyldecan-1-ol can affect membrane integrity and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
8-methyldecan-1-ol: An alcohol with a long carbon chain, used in the production of fragrances and flavors.
Other esters: Compounds such as ethyl acetate and butyl acetate, which have similar chemical properties and applications.
Properties
CAS No. |
83375-82-0 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
acetic acid;8-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O.C2H4O2/c1-3-11(2)9-7-5-4-6-8-10-12;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GYTSSRPPEVEIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















